molecular formula C11H11N3O2S B11819791 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11819791
M. Wt: 249.29 g/mol
InChI Key: QLRQPVDPLMBXJA-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminopyridine with an appropriate thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoethyl)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2

InChI Key

QLRQPVDPLMBXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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